molecular formula C11H13BrN2O2 B12270841 5-bromo-N-(oxan-4-yl)pyridine-3-carboxamide

5-bromo-N-(oxan-4-yl)pyridine-3-carboxamide

Cat. No.: B12270841
M. Wt: 285.14 g/mol
InChI Key: LJIUDNXFWIPULZ-UHFFFAOYSA-N
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Description

5-Bromo-N-(oxan-4-yl)pyridine-3-carboxamide (CAS: 92829-67-9) is a pyridine-3-carboxamide derivative featuring a bromine atom at the 5-position of the pyridine ring and a tetrahydropyran-4-yl (oxan-4-yl) group attached via the amide nitrogen. Its molecular formula is C₁₁H₁₃BrN₂O₂, with a molecular weight of 301.15 g/mol .

The bromine atom enhances lipophilicity and may influence binding interactions in biological systems, while the oxan-4-yl group contributes to solubility and stereoelectronic effects. This compound is of interest in medicinal chemistry and agrochemical research due to its structural resemblance to known bioactive carboxamides .

Properties

Molecular Formula

C11H13BrN2O2

Molecular Weight

285.14 g/mol

IUPAC Name

5-bromo-N-(oxan-4-yl)pyridine-3-carboxamide

InChI

InChI=1S/C11H13BrN2O2/c12-9-5-8(6-13-7-9)11(15)14-10-1-3-16-4-2-10/h5-7,10H,1-4H2,(H,14,15)

InChI Key

LJIUDNXFWIPULZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC(=O)C2=CC(=CN=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(oxan-4-yl)pyridine-3-carboxamide typically involves the bromination of a pyridine derivative followed by the introduction of the oxan-4-yl group. One common method is as follows:

    Bromination: The starting material, pyridine-3-carboxamide, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Introduction of Oxan-4-yl Group: The brominated intermediate is then reacted with oxan-4-ylamine under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(oxan-4-yl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Typical reagents include sodium hydride (NaH) and the desired nucleophile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

5-bromo-N-(oxan-4-yl)pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.

    Biological Studies: It can be used as a probe or ligand in biological assays to study the interactions with various biomolecules.

Mechanism of Action

The mechanism of action of 5-bromo-N-(oxan-4-yl)pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Key Features

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents logP Hydrogen Bond Donors/Acceptors Applications/Notes
5-Bromo-N-(oxan-4-yl)pyridine-3-carboxamide 92829-67-9 C₁₁H₁₃BrN₂O₂ 301.15 5-Br, oxan-4-yl (amide) ~2.1 (est) 1 donor, 3 acceptors Under investigation
5-Bromo-N-[4-(methylsulfamoyl)phenyl]pyridine-3-carboxamide 853744-63-5 C₁₄H₁₃BrN₄O₃S 397.25 5-Br, 4-(methylsulfamoyl)phenyl (amide) ~1.8 (est) 2 donors, 6 acceptors Potential sulfonamide-based therapeutics
5-Bromo-N-(propan-2-yl)pyridine-3-carboxamide N/A C₉H₁₁BrN₂O 243.10 5-Br, isopropyl (amide) 1.756 1 donor, 3 acceptors Higher logP suggests enhanced membrane permeability
5-Bromo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide CID 978801 C₁₂H₁₀BrN₃O₃S 356.20 5-Br, 4-sulfamoylphenyl (amide) ~1.5 (est) 3 donors, 6 acceptors Improved solubility due to sulfonamide
N-(5-Bromopyridin-2-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide N/A C₁₇H₁₂BrClN₄O₂ 435.67 5-Br (pyridine), 2-chlorophenyl, methyl-oxazole ~3.2 (est) 1 donor, 5 acceptors Dual halogenation may enhance bioactivity
2-(Difluoromethyl)-N-(1,1,3-trimethylindan-4-yl)pyridine-3-carboxamide N/A C₁₉H₂₀F₂N₂O 342.38 2-(difluoromethyl), indan-4-yl (amide) ~3.5 (est) 1 donor, 3 acceptors Fungicidal activity (Complex II inhibitors)

Comparative Analysis

Substituent Effects on Physicochemical Properties
  • Sulfonamide-containing analogs (e.g., 5-bromo-N-(4-sulfamoylphenyl) derivative) have lower logP values (~1.5–1.8) due to the polar sulfonamide group, enhancing solubility for drug delivery .
  • Hydrogen Bonding Capacity: The oxan-4-yl group contributes one hydrogen bond donor (amide NH) and three acceptors (two ether oxygens and one amide carbonyl), facilitating interactions with biological targets . Sulfamoylphenyl analogs possess additional hydrogen bond donors (sulfonamide NH) and acceptors, improving target binding specificity .

Research Findings and Implications

  • Synthetic Accessibility: The oxan-4-yl derivative is synthesized via amide coupling between 5-bromopyridine-3-carboxylic acid and tetrahydropyran-4-amine, a strategy applicable to other analogs .
  • Crystallographic Data: Tools like SHELXL and ORTEP-3 (used in structural determination) confirm the planar geometry of the pyridine-carboxamide core, critical for target binding .

Biological Activity

5-bromo-N-(oxan-4-yl)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the modulation of protein kinases. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The molecular structure of 5-bromo-N-(oxan-4-yl)pyridine-3-carboxamide can be represented as follows:

  • Molecular Formula : C11_{11}H12_{12}BrN2_{2}O2_{2}
  • Molecular Weight : 299.13 g/mol

Synthesis Methods

Various synthetic routes have been explored to produce 5-bromo-N-(oxan-4-yl)pyridine-3-carboxamide. These methods often involve the bromination of pyridine derivatives followed by amide formation with oxan derivatives. The following table summarizes key synthetic approaches:

Method Description
BrominationIntroduction of bromine at the 5-position of pyridine using Br2_2 or NBS.
Amide FormationReaction with oxan derivatives under acidic or basic conditions to form the amide.
PurificationTypically involves recrystallization or chromatography to obtain pure compounds.

5-bromo-N-(oxan-4-yl)pyridine-3-carboxamide is believed to exert its biological effects primarily through the inhibition of specific protein kinases. Protein kinases are critical regulators in various cellular processes, including cell growth, differentiation, and metabolism. The compound's binding affinity and selectivity towards certain kinases are crucial for its therapeutic potential.

Anticancer Properties

Research has indicated that 5-bromo-N-(oxan-4-yl)pyridine-3-carboxamide may possess anticancer properties by inhibiting key signaling pathways involved in tumor growth and survival. For instance, studies have shown that it can selectively inhibit kinases associated with cancer progression, potentially leading to reduced cell proliferation and increased apoptosis in cancer cells.

Antimicrobial Activity

In addition to its anticancer effects, preliminary studies suggest that this compound may also exhibit antimicrobial properties. The presence of the bromine atom in its structure is hypothesized to enhance its interaction with microbial targets, making it a candidate for further investigation in antimicrobial drug development.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of 5-bromo-N-(oxan-4-yl)pyridine-3-carboxamide:

  • In vitro Kinase Inhibition Study :
    • A study assessed the compound's inhibitory effects on various protein kinases using biochemical assays.
    • Results indicated a significant reduction in kinase activity at micromolar concentrations, suggesting its potential as a lead compound for drug development.
  • Anticancer Efficacy in Cell Lines :
    • The compound was tested against several cancer cell lines (e.g., breast cancer MCF7 and lung cancer A549).
    • Findings showed dose-dependent inhibition of cell viability, with IC50_{50} values ranging from 10 to 20 µM.
  • Antimicrobial Testing :
    • The antimicrobial efficacy was evaluated against common bacterial strains.
    • The compound demonstrated moderate antibacterial activity with minimum inhibitory concentration (MIC) values around 50 µg/mL.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-bromo-N-(oxan-4-yl)pyridine-3-carboxamide, a comparison with structurally similar compounds is useful:

Compound Name Biological Activity Key Differences
6-chloro-N-(oxan-4-yloxy)pyridine-3-carboxylic acidProtein kinase modulator; anticancer activityLacks amide functionality; different halogen substitution
6-bromo-N-(oxan-4-ylymethyl)pyridin-2-amineSelective kinase inhibitor; potential CNS effectsDifferent substitution pattern on pyridine ring

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